5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole
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Overview
Description
5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl, difluorophenyl, and phenylsulfonyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and difluorophenyl groups.
Sulfonylation: Finally, the phenylsulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(methylsulfonyl)-1H-pyrazole
- 5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylthio)-1H-pyrazole
- 5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfinyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole stands out due to the presence of the phenylsulfonyl group. This group imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-difluorophenyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N2O2S/c22-15-8-6-14(7-9-15)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)19-11-10-16(23)12-18(19)24/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRKAZVXOTZJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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